L-fuculosa

Descripción general

Descripción

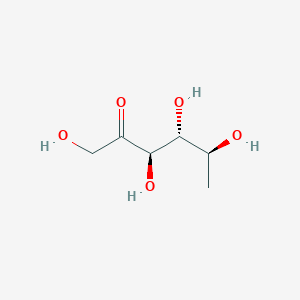

L-fuculose, also known as 6-deoxy-tagatose, is a ketohexose deoxy sugar . It plays a role in the process of sugar metabolism . L-fuculose can be formed from L-fucose by L-fucose isomerase and converted to L-fuculose-1-phosphate by L-fuculose kinase .

Synthesis Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . L-fuculose can be formed from L-fucose by L-fucose isomerase and converted to L-fuculose-1-phosphate by L-fuculose kinase .Molecular Structure Analysis

L-fuculose has a molecular formula of C6H12O5 . It contains 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .Chemical Reactions Analysis

L-fucose isomerase mediates the reversible reaction between L-fucose and L-fuculose . In addition to L-fucose, L-fucose isomerase can metabolize D-arabinose due to its structural similarities .Physical And Chemical Properties Analysis

L-fuculose has a molar mass of 164.16 g/mol . The optimal conditions for RdFucI activity, an enzyme that acts on L-fuculose, were determined to be 40 °C and pH 10 .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

La L-fuculosa tiene usos potenciales en la industria farmacéutica debido a sus propiedades bioactivas. Se puede utilizar en el desarrollo de fármacos antiinflamatorios, antitumorales y estimulantes del sistema inmunológico . La conversión enzimática de this compound a L-fucosa, que participa en varias vías metabólicas, es particularmente significativa para crear fármacos que se dirigen a enfermedades específicas como el VIH, el cáncer, las infecciones virales, la hepatitis B y la enfermedad lisosómica humana (fucosidosis) .

Industria cosmética

En la industria cosmética, la L-fucosa derivada de la this compound está ganando atención como un ingrediente potencial para agentes blanqueadores de la piel, hidratantes de la piel y antienvejecimiento . Las propiedades del azúcar se pueden aprovechar para desarrollar productos que satisfagan la creciente demanda de soluciones cosméticas naturales y efectivas.

Suplementos nutricionales

La this compound se puede utilizar para sintetizar L-fucosa, que tiene aplicaciones como suplemento nutricional. La L-fucosa se encuentra en los oligosacáridos de la leche humana y es esencial para el desarrollo infantil. Los suplementos que contienen L-fucosa podrían ser beneficiosos para las personas que necesitan apoyo nutricional adicional .

Catálisis enzimática

El estudio de enzimas como la L-fucosa isomerasa, que puede interconvertir L-fucosa y this compound, abre posibilidades para la catálisis enzimática en procesos industriales . Estas enzimas se pueden utilizar para producir azúcares raros en condiciones que son favorables para las aplicaciones industriales, como altas temperaturas y salinidad .

Producción biotecnológica

La this compound es valiosa para los procesos de producción biotecnológica, especialmente en la síntesis de azúcares raros. Las extremoenzimas, que conservan su conformación funcional en condiciones extremas, pueden utilizar this compound para producir L-fucosa de manera eficiente . Esto tiene implicaciones para la producción a gran escala en biorreactores y otras instalaciones industriales.

Investigación y desarrollo

La this compound sirve como sustrato para la investigación de la biosíntesis de oligosacáridos humanos y otras moléculas complejas. Comprender su papel en las vías metabólicas puede conducir a avances en la biología sintética y la ingeniería genética .

Mecanismo De Acción

Target of Action

L-Fuculose primarily targets the enzyme L-fuculose phosphate aldolase . This enzyme is found in various organisms, including Escherichia coli . It plays a crucial role in the metabolism of L-fuculose, catalyzing the cleavage of L-fuculose 1-phosphate to glycerone phosphate and L-lactaldehyde .

Mode of Action

L-Fuculose interacts with its target, L-fuculose phosphate aldolase, through a process of enzymatic isomerization . This process involves the conversion of L-fuculose to L-fucose . The enzyme exhibits higher activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose is higher than that for the forward reaction of converting L-fucose to L-fuculose .

Biochemical Pathways

L-Fuculose is involved in the L-fucose metabolic pathway . This pathway begins with the isomerization of L-fucose to L-fuculose by the enzyme L-fucose isomerase . L-Fuculose is then phosphorylated to L-fuculose-1-phosphate by L-fuculose kinase . The L-fuculose-1-phosphate is then cleaved by L-fuculose phosphate aldolase to form glycerone phosphate and L-lactaldehyde .

Pharmacokinetics

The pharmacokinetics of L-fuculose are largely determined by its metabolism by gut microorganisms . These microorganisms metabolize L-fuculose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-fuculose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .

Result of Action

The metabolism of L-fuculose results in the production of short-chain fatty acids . These fatty acids are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . Additionally, L-fuculose has been found to enhance the immunostimulatory activity of dendritic cells (DCs), promoting myeloid maturation toward monocyte-derived DCs (moDC) .

Action Environment

The action of L-fuculose is influenced by the gut environment, particularly the presence of gut microorganisms . These microorganisms play a crucial role in the metabolism of L-fuculose, and their activity can be influenced by various environmental factors, including diet and the presence of other microorganisms . Furthermore, L-fuculose is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

Safety and Hazards

When handling L-fuculose, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

L-fucose metabolism by the gut microbiome plays an important role in the symbiotic relationship between microorganisms and humans . In the future, genetically engineered probiotics may control the gut microbiome structure and concentrations of SCFAs in the gut through the modulation of L-fucose metabolism .

Análisis Bioquímico

Biochemical Properties

L-fuculose is involved in various biochemical reactions, primarily through the action of the enzyme L-fucose isomerase . This enzyme interconverts L-fucose and L-fuculose , and it exhibits higher enzymatic activity for L-fuculose than for L-fucose .

Cellular Effects

The effects of L-fuculose on cells are largely mediated through its conversion to L-fucose by L-fucose isomerase . L-fucose is found in various forms in humans, including human milk oligosaccharides or glycoproteins . It has various bioactive properties, potentially serving as anti-inflammatory, antitumor, and immune-enhancing drugs, as well as skin-whitening, skin-moisturizing, and anti-aging cosmetic agents .

Molecular Mechanism

The molecular mechanism of L-fuculose involves its conversion to L-fucose by the enzyme L-fucose isomerase . This enzyme requires Mn2+ as a cofactor . The reaction from L-fuculose to L-fucose is favored in the enzyme-catalyzed reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the optimal conditions for L-fucose isomerase activity, when using L-fuculose as the substrate, were determined to be 40 °C and pH 10 . The equilibrium composition was not affected by reaction temperature in the range of 30 to 50 °C .

Metabolic Pathways

L-fuculose is involved in the initial process of L-fucose catabolism in various bacteria . In this process, L-fucose obtained from the environment is converted into L-fuculose, eventually leading to the synthesis of L-lactaldehyde, a metabolically important intermediate, through successive reactions .

Propiedades

IUPAC Name |

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13074-08-3 | |

| Record name | L-Fuculose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

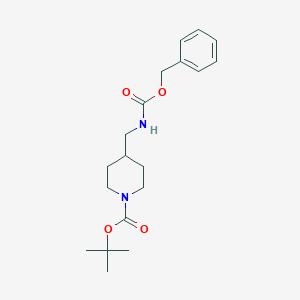

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)